4-Acetoxyisophthalic Acid

Description

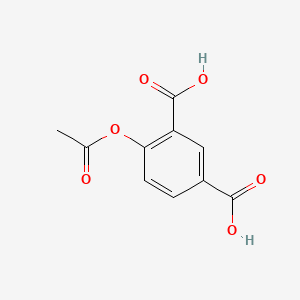

Structure

3D Structure

Properties

IUPAC Name |

4-acetyloxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHLSYRJOJYLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetoxyisophthalic Acid CAS number 5985-26-2

An In-depth Technical Guide to 4-Acetoxyisophthalic Acid (CAS 5985-26-2): A Key Synthetic Intermediate

Abstract

4-Acetoxyisophthalic acid, with CAS number 5985-26-2, is a specialized aromatic dicarboxylic acid that serves as a pivotal intermediate in advanced chemical synthesis. While not as widely known as its parent compounds, isophthalic acid and salicylic acid, its unique structure—featuring an acetoxy protecting group on a functionalized isophthalic acid backbone—makes it a valuable tool for researchers in polymer chemistry and drug development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and primary applications. We will explore its role as a protected monomer for creating functional polyesters and as a stable precursor to the biologically active molecule, 4-hydroxyisophthalic acid. The narrative emphasizes the causal reasoning behind synthetic choices and application methodologies, offering field-proven insights for scientists and development professionals.

Core Concepts: Structure and Strategic Importance

The Isophthalic Acid Backbone

Isophthalic acid is an aromatic dicarboxylic acid where the two carboxyl groups are arranged in a meta- (1,3) orientation on the benzene ring. This geometry is fundamentally important; unlike the linear para-isomer terephthalic acid that forms highly crystalline polymers like PET, the kinked structure of isophthalic acid disrupts polymer chain packing.[1][2] This disruption reduces crystallinity, which can improve clarity and processing characteristics in copolyesters and resins.[1] 4-Acetoxyisophthalic acid inherits this foundational meta-dicarboxylic acid structure.

The Acetoxy Group: A Strategic Protecting Group

The defining feature of 4-acetoxyisophthalic acid is the acetoxy (-OAc) group at the 4-position. This group serves as a protecting group for the more reactive hydroxyl (-OH) group found in its precursor, 4-hydroxyisophthalic acid (4-HIPA). The acetylation of the phenolic hydroxyl group is a critical synthetic strategy for two primary reasons:

-

Preventing Unwanted Side Reactions: The free hydroxyl group is nucleophilic and acidic, and can interfere with reactions involving the carboxylic acid groups, such as polymerization (esterification) or other coupling reactions. The acetoxy group is significantly less reactive, ensuring that chemical transformations occur selectively at the desired carboxyl sites.

-

Modulating Solubility and Stability: Acetylation increases the molecule's lipophilicity, which can alter its solubility in organic solvents, often simplifying purification and handling during synthesis.

The relationship between the "acetoxy" form and the "hydroxy" form is central to understanding the utility of this compound.

Caption: Reversible protection scheme between 4-HIPA and 4-Acetoxyisophthalic Acid.

Physicochemical Properties and Characterization

Accurate characterization of 4-acetoxyisophthalic acid is essential for its use as a synthetic intermediate and as an analytical reference standard.[3] Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5985-26-2 | [3][4][5] |

| Molecular Formula | C₁₀H₈O₆ | [3][4][6] |

| Molecular Weight | 224.17 g/mol | [3][4][6] |

| IUPAC Name | 4-acetyloxybenzene-1,3-dicarboxylic acid | [6] |

| Appearance | Solid | [4] |

| Melting Point | >170°C (with decomposition) | [4] |

| Storage | Store at +5°C in a dry environment | [6] |

Analytical Characterization: As a reference standard, 4-acetoxyisophthalic acid is fully characterized using a suite of analytical techniques.[3]

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure, including the presence of the acetyl group and the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[6]

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) of the acetoxy group and the carboxylic acid C=O and O-H stretches.[6]

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which is guaranteed to be above 90% for use as an analytical standard.[6]

Synthesis and Manufacturing Workflow

The synthesis of 4-acetoxyisophthalic acid is a two-stage process that begins with the formation of its precursor, 4-hydroxyisophthalic acid (4-HIPA).

Caption: General two-stage synthetic workflow for 4-Acetoxyisophthalic Acid.

Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid (4-HIPA)

This protocol is based on the established method of carboxylating a potassium salt of a hydroxybenzoic acid under CO₂ pressure.[7] This carboxylation is a variation of the Kolbe-Schmitt reaction.[8]

Objective: To synthesize the precursor 4-HIPA by introducing a second carboxyl group onto a hydroxybenzoic acid starting material.

Materials:

-

Dipotassium salt of p-hydroxybenzoic acid

-

Carbon Dioxide (high pressure)

-

Hydrochloric Acid (concentrated)

-

Water (deionized)

-

High-pressure autoclave reactor

Methodology:

-

Reactant Charging: The dry dipotassium salt of p-hydroxybenzoic acid is loaded into a high-pressure autoclave. The use of the dipotassium salt is preferred as it enhances reactivity.[7]

-

Pressurization and Heating: The vessel is sealed and pressurized with carbon dioxide to superatmospheric pressure (e.g., 50 atmospheres). The reactor is then heated to a temperature range of 300-500°C.[7] The elevated temperature and pressure are necessary to drive the electrophilic substitution of CO₂ onto the electron-rich phenoxide ring.

-

Reaction: The mixture is held at the target temperature and pressure for several hours to allow the carboxylation reaction to proceed to completion.

-

Work-up and Isolation: After cooling and depressurization, the solid reaction mass is dissolved in water.

-

Acidification: The aqueous solution is carefully acidified with concentrated hydrochloric acid. This protonates the carboxylate salts, causing the free 4-hydroxyisophthalic acid to precipitate out of the solution due to its lower water solubility.[7][8]

-

Purification: The crude precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., dilute alcohol) to yield pure 4-HIPA.[8]

Experimental Protocol: Acetylation to 4-Acetoxyisophthalic Acid

Objective: To protect the phenolic hydroxyl group of 4-HIPA via esterification.

Materials:

-

4-Hydroxyisophthalic acid (4-HIPA)

-

Acetic Anhydride (serves as both reagent and solvent)

-

Sulfuric Acid (catalytic amount)

-

Ice-water bath

-

Water (deionized)

Methodology:

-

Reaction Setup: 4-HIPA is suspended in an excess of acetic anhydride in a round-bottom flask. A magnetic stirrer is added.

-

Catalysis: A few drops of concentrated sulfuric acid are cautiously added to the suspension. The acid catalyzes the acetylation of the phenolic hydroxyl group.

-

Heating: The mixture is gently heated (e.g., to 50-60°C) and stirred until the solid 4-HIPA dissolves and the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cooled to room temperature and then poured slowly into a beaker of ice-water with vigorous stirring. This step serves two purposes: it hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the water-insoluble product.

-

Isolation: The white precipitate of 4-acetoxyisophthalic acid is collected by vacuum filtration.

-

Washing and Drying: The solid is washed thoroughly with cold deionized water to remove residual acetic acid and sulfuric acid. The product is then dried under vacuum to yield the final, purified 4-acetoxyisophthalic acid.

Applications in Research and Drug Development

The utility of 4-acetoxyisophthalic acid stems from its identity as a protected, functional building block.

Protected Monomer in Advanced Polymer Synthesis

In polymer science, 4-acetoxyisophthalic acid can be used as a specialty comonomer in the synthesis of polyesters and polyamides.

-

Mechanism of Incorporation: During polycondensation reactions (e.g., with a diol to form a polyester), the acetoxy group remains intact while the two carboxylic acid groups react. This allows for the precise incorporation of the functional benzene ring into the polymer backbone.

-

Post-Polymerization Modification: Once the polymer is formed, the acetoxy groups can be hydrolyzed under basic or acidic conditions to reveal the free hydroxyl groups. This creates a functionalized polymer with pendant -OH groups, which can be used for further modifications, such as grafting other molecules, altering surface properties (e.g., increasing hydrophilicity), or creating cross-linking sites.[2]

Caption: Workflow for creating functional polymers using 4-Acetoxyisophthalic Acid.

Precursor to Biologically Active 4-Hydroxyisophthalic Acid

The deprotected form, 4-HIPA, has demonstrated several promising biological activities.[9] It has been investigated for its analgesic, antipyretic, antioxidant, and neuroprotective properties.[8][10][11] 4-HIPA has been shown to activate antioxidant enzymes and protect against mitochondrial damage in neuronal cells.[10][11]

In drug development, 4-acetoxyisophthalic acid can serve as a stable, storable precursor that is converted to the active 4-HIPA in a final synthetic step. This is a common strategy in medicinal chemistry, where protecting groups are used to mask reactive functionalities during the construction of a complex molecule.

Analytical Reference Standard

In pharmaceutical quality control, it is crucial to identify and quantify impurities in active pharmaceutical ingredients (APIs). 4-Acetoxyisophthalic acid is a known derivative and potential impurity related to APIs like Phthalic Acid.[3] As such, a fully characterized, high-purity sample of 4-acetoxyisophthalic acid is used as a reference standard for:

-

Analytical Method Development: Developing HPLC or GC methods to separate the API from related impurities.

-

Method Validation (AMV): Confirming that the analytical method is accurate, precise, and specific for the impurity.

-

Quality Control (QC): Routine testing of API batches to ensure they meet purity specifications.[3]

Safety, Handling, and Storage

While a specific safety data sheet for 4-acetoxyisophthalic acid is not widely available, the safety profile can be inferred from its close structural analog, 4-hydroxyisophthalic acid. Standard laboratory precautions for handling aromatic carboxylic acids should be followed.

| Hazard Class | Statement | GHS Code(s) | Source(s) |

| Skin Irritation | Causes skin irritation | H315 | [12][13] |

| Eye Irritation | Causes serious eye irritation | H319 | [12][13] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [12][13] |

Handling:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

-

Avoid generating dust.[14]

Storage:

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][14]

-

Keep away from strong oxidizing agents, acids, and bases.[15]

Conclusion and Future Outlook

4-Acetoxyisophthalic acid (CAS 5985-26-2) is more than a simple derivative; it is a strategically designed synthetic intermediate. Its value lies in the temporary masking of a reactive hydroxyl group, enabling chemists to perform selective transformations at the carboxylic acid sites. This capability makes it a key building block for creating functional polymers with tailored properties and a stable precursor in the multi-step synthesis of pharmacologically active compounds. As research into advanced materials and complex therapeutics continues, the demand for such precisely functionalized and protected building blocks is set to grow, positioning 4-acetoxyisophthalic acid as a valuable tool in the modern chemist's arsenal.

References

- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.). National Institutes of Health.

- 4-Acetoxyisophthalic Acid CAS#: 5985-26-2. (n.d.). ChemicalBook.

- Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. (n.d.). ResearchGate.

- Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. (1956). Google Patents.

- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.). ResearchGate.

- 4-Hydroxyisophthalic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance. (n.d.). Benchchem.

- 4-Acetoxyisophthalic Acid - CAS - 5985-26-2. (n.d.). Axios Research.

- Isophthalic acid: Chemical property and Uses. (2024). ChemicalBook.

- Material Safety Data Sheet - 4-Hydroxyisophthalic Acid, 98%. (2013). Fisher Scientific.

- 4-Acetoxyisophthalic Acid. (n.d.). CymitQuimica.

- 4-Hydroxyisophthalic acid 95 636-46-4. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-HYDROXYISOPHTHALIC ACID. (2019). Spectrum Chemical.

- CAS No : 5985-26-2 - 4-Acetoxyisophthalic Acid. (n.d.). Pharmaffiliates.

- 4-Hydroxyisophthalic Acid. (n.d.). DrugFuture. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpsXrZEIrzyG1OafDOXnp7KrQwRpc5a9elLFEzbLpdkiVv8FANbgQA9GFp7NsVZr_ILHJE4CKcOu1cSoVR8hP3imIEtTQAUc7lokQwoycgmr-GlrUd8Ijq9Fjg_KpmfjGMg_OX5JPq4zIsIFMdme_1SwFdN3MQdFkUpmRi](. Isophthalic acid. (n.d.). Wikipedia.

- 4-Acetoxyisophthalic Acid | CAS Number 5985-26-2. (n.d.). Klivon.

- Quality Control Chemicals (QCC). (n.d.). Toronto Research Chemicals.

- 4-Hydroxyisophthalic acid | Antioxidant Agent. (n.d.). MedChemExpress.

- 4-Hydroxyisophthalic acid | CAS:636-46-4 | Manufacturer ChemFaces. (n.d.). ChemFaces.

- A Comparative Guide to 4-Hydroxyisophthalic Acid and Terephthalic Acid as Polymer Building Blocks. (n.d.). Benchchem.

- Process for the production of 4-hydroxyisophthalic acid. (1963). Google Patents.

- 4-Hydroxyisophthalic acid | C8H6O5. (n.d.). PubChem.

- 4-hydroxyisophthalic acid. (2024). ChemBK.

Sources

- 1. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Acetoxyisophthalic Acid - CAS - 5985-26-2 | Axios Research [axios-research.com]

- 4. 4-Acetoxyisophthalic Acid CAS#: 5985-26-2 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. klivon.com [klivon.com]

- 7. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 8. 4-Hydroxyisophthalic Acid [drugfuture.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-Hydroxyisophthalic acid | CAS:636-46-4 | Manufacturer ChemFaces [chemfaces.com]

- 12. 4-ヒドロキシイソフタル酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Hydroxyisophthalic acid | C8H6O5 | CID 12490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. southwest.tn.edu [southwest.tn.edu]

- 15. chembk.com [chembk.com]

An In-depth Technical Guide to 4-acetyloxybenzene-1,3-dicarboxylic acid

Introduction

4-acetyloxybenzene-1,3-dicarboxylic acid, also known as 4-acetoxyisophthalic acid, is a derivative of 4-hydroxyisophthalic acid. While not as extensively studied as its precursor, its structural similarity to acetylsalicylic acid (aspirin) suggests potential applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on the scientific rationale behind the proposed methodologies.

Physicochemical Properties

Due to the limited availability of experimental data for 4-acetyloxybenzene-1,3-dicarboxylic acid, the following properties are predicted based on the known values of its precursor, 4-hydroxyisophthalic acid, and related compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₈O₆ | |

| Molecular Weight | 224.17 g/mol | |

| Appearance | White crystalline solid | Based on similar aromatic carboxylic acids. |

| Melting Point | >300 °C (with decomposition) | The precursor, 4-hydroxyisophthalic acid, decomposes at 314-315°C.[3] Acetylation may slightly alter this. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The precursor has low water solubility.[3] The acetyl group may slightly increase lipophilicity. |

| pKa | pKa1 ≈ 3-4, pKa2 ≈ 4-5 | Predicted based on the two carboxylic acid groups. |

Synthesis of 4-acetyloxybenzene-1,3-dicarboxylic acid

The synthesis of 4-acetyloxybenzene-1,3-dicarboxylic acid presents a unique challenge. Direct acetylation of the phenolic hydroxyl group of 4-hydroxyisophthalic acid using standard methods has been reported to be unsuccessful.[4] This is likely due to the electronic effects of the two carboxyl groups and potential side reactions. Therefore, a multi-step synthesis involving protection of the carboxylic acid groups is the most logical approach.

Synthesis of the Precursor: 4-hydroxyisophthalic acid

The starting material for this synthesis is 4-hydroxyisophthalic acid. It can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of a potassium salt of p-hydroxybenzoic acid under high temperature and pressure.[5]

Experimental Protocol: Synthesis of 4-hydroxyisophthalic acid via Kolbe-Schmitt Reaction

-

Reactant Preparation: A dry mixture of potassium p-hydroxybenzoate and potassium carbonate is prepared.

-

Carboxylation: The mixture is placed in a high-pressure reactor and subjected to a carbon dioxide atmosphere at elevated temperature and pressure.

-

Work-up: After cooling, the solid product is dissolved in water.

-

Acidification: The aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the crude 4-hydroxyisophthalic acid.

-

Purification: The crude product can be purified by recrystallization from hot water.

Caption: Synthesis of 4-hydroxyisophthalic acid.

Proposed Synthesis of 4-acetyloxybenzene-1,3-dicarboxylic acid

The proposed synthesis involves a three-step process: esterification of the carboxylic acids, acetylation of the hydroxyl group, and finally, hydrolysis of the ester groups.

Step 1: Esterification of 4-hydroxyisophthalic acid

To prevent unwanted side reactions during acetylation, the carboxylic acid groups are first protected by converting them into esters. A standard Fischer-Speier esterification is suitable for this purpose.[4]

Experimental Protocol: Dimethyl 4-hydroxyisophthalate

-

Reaction Setup: Suspend 4-hydroxyisophthalic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Remove the excess methanol under reduced pressure.

-

Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Purification: The crude dimethyl 4-hydroxyisophthalate can be purified by recrystallization or column chromatography.

Step 2: Acetylation of Dimethyl 4-hydroxyisophthalate

With the carboxylic acids protected, the phenolic hydroxyl group can be acetylated, for instance by using acetic anhydride.

Experimental Protocol: Dimethyl 4-acetoxyisophthalate

-

Reaction: Dissolve dimethyl 4-hydroxyisophthalate in acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added.

-

Heating: Gently warm the reaction mixture to ensure completion.

-

Quenching: Carefully add water to the cooled reaction mixture to hydrolyze the excess acetic anhydride.

-

Isolation: The product may precipitate upon addition of water. If not, extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization.

Step 3: Hydrolysis of Dimethyl 4-acetoxyisophthalate

The final step is the deprotection of the carboxylic acid groups by hydrolysis of the methyl esters.

Experimental Protocol: 4-acetyloxybenzene-1,3-dicarboxylic acid

-

Reaction: Dissolve dimethyl 4-acetoxyisophthalate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Hydrolysis: Add a stoichiometric amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., hydrochloric acid) to precipitate the final product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Caption: Proposed multi-step synthesis of the title compound.

Spectroscopic Properties (Predicted)

As no experimental spectra are readily available, the following are predictions based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the acetyl group. The exact chemical shifts will depend on the solvent used.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | Multiplet |

| Acetyl CH₃ | ~2.3 | Singlet |

| Carboxylic Acid OH | >10 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the acetyl methyl carbon.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Ester C=O (acetyl) | ~169 |

| Aromatic C | 120 - 155 |

| Acetyl CH₃ | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Ester) | 1760 - 1770 | Strong |

| C-O (Ester) | 1180 - 1250 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed. Fragmentation patterns would likely involve the loss of the acetyl group and carboxylic acid groups.

| Ion | Predicted m/z |

| [M]⁺ | 224 |

| [M - CH₂CO]⁺ | 182 |

| [M - COOH]⁺ | 179 |

Potential Applications

Given its structural features, 4-acetyloxybenzene-1,3-dicarboxylic acid holds promise in several areas:

-

Pharmaceuticals: As a structural analog of aspirin, it could be investigated for anti-inflammatory, analgesic, and antipyretic properties.[2] The presence of two carboxylic acid groups might influence its pharmacokinetic and pharmacodynamic profile.

-

Polymer Chemistry: Dicarboxylic acids are fundamental building blocks for polyesters and polyamides.[6] The acetyloxy group could be hydrolyzed post-polymerization to introduce hydroxyl functionalities, allowing for further modifications of the polymer backbone.

-

Drug Delivery: The dicarboxylic acid moiety could be used to link the molecule to other drug molecules or polymers, potentially for creating prodrugs or drug delivery systems.[5]

Conclusion

4-acetyloxybenzene-1,3-dicarboxylic acid is a compound with interesting potential that remains largely unexplored. The synthetic challenges associated with its direct preparation from 4-hydroxyisophthalic acid necessitate a multi-step approach involving protection of the carboxylic acid groups. This guide provides a scientifically grounded framework for its synthesis and characterization, paving the way for future research into its properties and applications in drug development and materials science.

References

- Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society (Resumed), 3099-3106.

- Envato. (n.d.). Acetylsalicylic Acid: Aspirin Molecule Structure.

- BYJU'S. (n.d.). Acetylsalicylic acid (Aspirin).

- Proteins/234Struct. (n.d.). ASPIRIN.

- Guidechem. (n.d.). 4-Hydroxyisophthalic acid 636-46-4 wiki.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.

- PubChem. (n.d.). 4-Hydroxyisophthalic acid.

- DrugFuture. (©2006-2023). 4-Hydroxyisophthalic Acid.

- MedChemExpress. (n.d.). 4-Hydroxyisophthalic acid | Antioxidant Agent.

- BioCrick. (n.d.). 4-Hydroxyisophthalic acid | CAS:636-46-4 | Phenols | High Purity | Manufacturer.

- BenchChem. (2025). Application Notes and Protocols: Laboratory Scale Synthesis of 4-Hydroxyisophthalic Acid.

- Google Patents. (n.d.). US3089905A - Process for the production of 4-hydroxyisophthalic acid.

- Santa Cruz Biotechnology. (n.d.). 4-Hydroxyisophthalic Acid | CAS 636-46-4.

- ChemBK. (2024). 4-hydroxyisophthalic acid.

- Matrix Fine Chemicals. (n.d.). 4-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID | CAS 636-46-4.

Sources

- 1. 4-(4-Acetylphenoxy)benzene-1,3-dicarboxylic acid | C16H12O6 | CID 154102331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyisophthalic acid | 636-46-4 [chemicalbook.com]

- 3. 4-Hydroxyisophthalic Acid [drugfuture.com]

- 4. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

synthesis of 4-Acetoxyisophthalic Acid from 4-hydroxyisophthalic acid

An In-depth Technical Guide to the Synthesis of 4-Acetoxyisophthalic Acid from 4-Hydroxyisophthalic Acid

Abstract

This technical guide provides a comprehensive methodology for the synthesis of 4-acetoxyisophthalic acid, a valuable building block in polymer science and medicinal chemistry. Acknowledging the inherent challenges in the direct acetylation of 4-hydroxyisophthalic acid, this document details a robust and reliable two-step synthetic strategy. The primary pathway involves an initial Fischer-Speier esterification of the starting material to its dimethyl ester, followed by a controlled acetylation of the phenolic hydroxyl group. This approach circumvents common side reactions, such as polymer formation, ensuring a higher yield and purity of the desired product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and data presentation to ensure reproducible and successful synthesis.

Introduction and Strategic Overview

4-Hydroxyisophthalic acid is an aromatic compound distinguished by a benzene ring substituted with a hydroxyl group and two carboxylic acid groups.[1][2] It is a known byproduct of the commercial synthesis of salicylic acid via the Kolbe-Schmitt reaction and can be isolated from industrial residues.[3][4][5][6][7][8] The acetylation of its phenolic hydroxyl group yields 4-acetoxyisophthalic acid, a derivative with modified properties suitable for various applications, including the development of novel polymers and as a potential alternative to aspirin.[2][5]

Direct acetylation of 4-hydroxyisophthalic acid using acetic anhydride, particularly under acid catalysis, is fraught with difficulty. This approach often leads to the formation of undesirable condensation polymers.[3] The acetylated product, in its free acid form, can behave as a mixed anhydride, promoting intermolecular reactions that result in polymerization.

To mitigate these challenges, this guide presents a more dependable, field-proven synthetic route. The core strategy is to first protect the reactive carboxylic acid groups via esterification, rendering them inert to the subsequent acetylation conditions. The hydroxyl group of the resulting diester can then be cleanly acetylated.

Logical Workflow: A Two-Step Approach

The recommended pathway involves two primary experimental stages:

-

Esterification: Conversion of 4-hydroxyisophthalic acid to dimethyl 4-hydroxyisophthalate.

-

Acetylation: Conversion of the intermediate diester to dimethyl 4-acetoxyisophthalate.

This workflow is designed to maximize yield and purity by isolating the key reaction steps and preventing unwanted side reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Hydroxyisophthalic Acid [drugfuture.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 4-Hydroxyisophthalic acid | CAS:636-46-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Acetoxyisophthalic Acid

This guide provides a comprehensive technical overview of 4-Acetoxyisophthalic Acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's molecular structure, synthesis, analytical characterization, and applications, grounding all claims in verifiable, authoritative sources.

Introduction: The Strategic Importance of 4-Acetoxyisophthalic Acid

4-Acetoxyisophthalic acid, a derivative of 4-hydroxyisophthalic acid, is an aromatic compound of significant interest in organic synthesis. Its structure, featuring two carboxylic acid groups and an acetoxy substituent on a benzene ring, offers a unique combination of reactivity and functionality. This trifunctional nature makes it a versatile building block for creating complex molecules, including pharmacologically active agents and advanced polymers.[1] The strategic placement of these groups allows for selective chemical modifications, making it a valuable precursor in various industrial and research applications.[1][2]

Molecular Structure and Physicochemical Properties

The foundational element of 4-Acetoxyisophthalic Acid is its isophthalic acid backbone (benzene-1,3-dicarboxylic acid), with an acetoxy group (-OCOCH₃) at the 4-position. This arrangement dictates its chemical behavior and physical properties.

Structural Breakdown

The molecule's geometry and electron distribution are key to its reactivity. The two carboxylic acid groups are electron-withdrawing, influencing the acidity and reactivity of the aromatic ring, while the acetoxy group can participate in hydrolysis and esterification reactions.

View Chemical Structure Diagram

Caption: Chemical structure of 4-Acetoxyisophthalic Acid.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solvent selection and reaction temperature. The properties listed below are for the parent compound, 4-hydroxyisophthalic acid, which is the direct precursor.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₅ | [3] |

| Molecular Weight | 182.13 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Decomposes at 314-315°C | [3] |

| Water Solubility | 0.3 g/L at 24°C | [2][3] |

| pKa | ~2.0 (Predicted) | [2] |

Synthesis and Purification

The most common and direct route to 4-Acetoxyisophthalic Acid is through the acetylation of its precursor, 4-hydroxyisophthalic acid. This reaction is a standard esterification where the phenolic hydroxyl group is converted into an acetoxy group.

Rationale for Synthetic Approach

The acetylation of a phenol is a robust and high-yielding reaction. Acetic anhydride is typically chosen as the acetylating agent due to its high reactivity and the convenient removal of the acetic acid byproduct. An acid catalyst, such as sulfuric acid, is often employed to protonate the anhydride, making it a more potent electrophile and accelerating the reaction. The choice of reflux conditions ensures the reaction proceeds to completion in a reasonable timeframe.[4]

Detailed Experimental Protocol: Acetylation of 4-Hydroxyisophthalic Acid

This protocol describes a representative lab-scale synthesis.

Materials:

-

4-hydroxyisophthalic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalytic amount)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxyisophthalic acid in an excess of acetic anhydride.

-

Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Acetoxyisophthalic Acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

View Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-Acetoxyisophthalic Acid.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the successful synthesis and purity of 4-Acetoxyisophthalic Acid.

¹H NMR Spectroscopy

Proton NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule. The spectrum of 4-Acetoxyisophthalic Acid is expected to show:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,3,4-substitution pattern.

-

Acetoxy Methyl Protons: A sharp singlet at approximately δ 2.1-2.3 ppm, integrating to three protons, which is characteristic of the acetyl methyl group.

-

Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (often > δ 10 ppm), which may exchange with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands include:

-

C=O Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ (due to O-H stretching) and a strong, sharp absorption around 1700-1725 cm⁻¹.[5][6]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1760-1770 cm⁻¹.

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and carboxylic acids.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For 4-Acetoxyisophthalic Acid (C₈H₆O₅), the expected molecular ion peak [M]⁺ would be at an m/z of 182.13.[3] High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million. Common fragmentation patterns may include the loss of an acetyl group (CH₃CO) or a carboxyl group (COOH).

View Analytical Workflow Diagram

Sources

An In-Depth Technical Guide to the Solubility of 4-Acetoxyisophthalic Acid

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Acetoxyisophthalic Acid. While direct, comprehensive solubility data for this specific compound is not widely published, this document synthesizes foundational chemical principles with established analytical methodologies to empower researchers, scientists, and drug development professionals. We will explore the predicted solubility profile based on molecular structure, detail gold-standard experimental protocols for its empirical determination, and discuss the critical physicochemical factors that influence this property. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to solubility assessment.

Introduction: The Significance of Solubility

4-Acetoxyisophthalic acid, a dicarboxylic acid ester, is structurally related to key pharmaceutical compounds and intermediates, including as a known impurity of Acetylsalicylic Acid (Aspirin)[1]. Its physicochemical properties are paramount for any application, from synthesis and purification to formulation and bioavailability in drug development.

Solubility, the concentration of a solute in a saturated solution at a specific temperature and pressure, is a critical determinant of a compound's behavior. It dictates:

-

Reaction Kinetics: In synthesis, reactants must be in the same phase to interact efficiently.

-

Purification: Techniques like recrystallization are entirely dependent on differential solubility in various solvents.

-

Drug Delivery: For pharmaceutical applications, aqueous solubility is a key factor influencing dissolution rate and subsequent absorption and bioavailability.

-

Analytical Method Development: Understanding solubility is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides the necessary theoretical grounding and practical protocols to expertly characterize the solubility of 4-Acetoxyisophthalic Acid.

Physicochemical Profile and Predicted Solubility

Molecular Structure Analysis

The solubility behavior of 4-Acetoxyisophthalic Acid is dictated by the interplay of its functional groups:

-

Two Carboxylic Acid (-COOH) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests solubility in polar solvents.

-

Aromatic Benzene Ring: This is a large, nonpolar, hydrophobic structure that limits water solubility.

-

Acetoxy (-OCOCH₃) Group: This ester group is more nonpolar (lipophilic) than the hydroxyl (-OH) group found in its parent compound, 4-hydroxyisophthalic acid. It can act as a hydrogen bond acceptor but not a donor.

Compared to its parent compound, 4-hydroxyisophthalic acid, the acetylation of the hydroxyl group reduces its overall polarity and removes a key hydrogen bond donating site. Therefore, 4-acetoxyisophthalic acid is predicted to be less soluble in polar protic solvents like water than 4-hydroxyisophthalic acid, for which solubility is reported as 1 gram in 3 liters of water at 24°C.[2]

Predicted Solubility Across Solvent Classes

Based on the principle of "like dissolves like," we can predict the following general solubility profile[3][4]:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to low solubility is expected. While the carboxylic acids provide some polarity, the bulky aromatic ring and the acetoxy group reduce overall hydrophilicity. It is expected to be freely soluble in alcohols like ethanol.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): Moderate to high solubility is predicted. These solvents can effectively solvate the polar carboxylic acid groups and interact with the acetoxy group without the high energetic cost of disrupting a strong hydrogen-bonding network like water's. The related compound, isophthalic acid, shows good solubility in acetone and ethanol.[5][6] A supplier reports that 4-acetoxyisophthalic acid is soluble in DMSO at ≥ 100 mg/mL.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The molecule's overall polarity from the dual carboxylic acid groups is too high to be effectively solvated by nonpolar solvents.

The Critical Impact of pH

The two carboxylic acid groups on 4-Acetoxyisophthalic Acid mean its aqueous solubility will be profoundly dependent on pH.

-

In Acidic Conditions (pH < pKa₁): The carboxylic acid groups will be fully protonated (-COOH). In this neutral state, the molecule is at its least polar, and thus its lowest aqueous solubility.

-

In Basic Conditions (pH > pKa₂): Both carboxylic acid groups will be deprotonated to form carboxylate anions (-COO⁻). The resulting dianionic salt is an ion and will be significantly more polar, leading to a dramatic increase in aqueous solubility. This principle is fundamental to manipulating the solubility of acidic compounds.

Sources

Spectroscopic Characterization of 4-Acetoxyisophthalic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Acetoxyisophthalic Acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of 4-hydroxyisophthalic acid, its structural confirmation is paramount for researchers in drug development and polymer chemistry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed analysis of the expected spectral features. The methodologies for data acquisition and interpretation are discussed, providing a foundational understanding for researchers. It is important to note that the spectral data presented herein are predicted based on the known spectroscopic characteristics of its precursor, 4-hydroxyisophthalic acid, and the general effects of acetylation on aromatic systems.

Introduction

4-Acetoxyisophthalic Acid is a dicarboxylic acid featuring an acetoxy group attached to a benzene ring. This structural motif makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The precise characterization of its molecular structure is a critical step in ensuring the purity and identity of synthesized materials, which underpins the reliability of subsequent research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide will delve into the predicted spectroscopic signature of 4-Acetoxyisophthalic Acid, explaining the rationale behind the expected data based on established principles of chemical analysis.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. 4-Acetoxyisophthalic Acid consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetoxy group at position 4.

Figure 1: Molecular Structure of 4-Acetoxyisophthalic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 4-Acetoxyisophthalic Acid.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid protons, and the methyl protons of the acetoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Acetoxyisophthalic Acid (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | Broad Singlet | 2H | -COOH |

| ~8.4 | Singlet | 1H | Ar-H |

| ~8.1 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~2.3 | Singlet | 3H | -OCOCH₃ |

Disclaimer: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Causality Behind Predicted Shifts:

-

Carboxylic Acid Protons (~13.5 ppm): The protons of the two carboxylic acid groups are expected to be highly deshielded due to the electronegativity of the oxygen atoms and resonance effects. They will likely appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. The ¹H NMR spectrum of isophthalic acid in DMSO-d₆ shows the carboxylic acid protons at approximately 13.3 ppm.[1]

-

Aromatic Protons (~7.5 - 8.4 ppm): The three aromatic protons are in different chemical environments and are expected to show distinct signals. The proton between the two carboxylic acid groups is the most deshielded. The other two protons will likely appear as doublets due to ortho-coupling. The introduction of the electron-withdrawing acetoxy group will influence the precise chemical shifts of the aromatic protons compared to 4-hydroxyisophthalic acid.

-

Acetoxy Methyl Protons (~2.3 ppm): The three equivalent protons of the methyl group in the acetoxy substituent will appear as a sharp singlet. This chemical shift is characteristic of an acetyl group attached to an aromatic ring through an oxygen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Acetoxyisophthalic Acid (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~169 | -OC OCH₃ |

| ~166 | -C OOH |

| ~150 | Ar-C -O |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~128 | Ar-C H |

| ~125 | Ar-C H |

| ~123 | Ar-C H |

| ~21 | -OCOC H₃ |

Disclaimer: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Causality Behind Predicted Shifts:

-

Carbonyl Carbons (~166 and ~169 ppm): The carbon atoms of the carboxylic acid groups and the ester carbonyl group are the most deshielded carbons in the molecule due to the direct attachment of two electronegative oxygen atoms. The ester carbonyl is typically found slightly downfield compared to the carboxylic acid carbonyls.

-

Aromatic Carbons (~123 - 150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon atom attached to the acetoxy group (C-O) is expected to be the most deshielded among the ring carbons. The carbons bearing the carboxylic acid groups will also be significantly deshielded. The chemical shifts of the protonated aromatic carbons will be in the typical aromatic region. The ¹³C NMR data for 4-hydroxyisophthalic acid provides a good reference for these predictions.[2]

-

Methyl Carbon (~21 ppm): The carbon of the methyl group in the acetoxy substituent will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 4-Acetoxyisophthalic Acid is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands for 4-Acetoxyisophthalic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1760 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~900-650 | Medium-Strong | C-H bend (Aromatic) |

Disclaimer: The wavenumbers are predicted and may vary depending on the sampling method (e.g., KBr pellet, ATR).

Causality Behind Predicted Absorptions:

-

O-H Stretch (3300-2500 cm⁻¹): The O-H stretching vibration of the carboxylic acid groups will appear as a very broad and strong band due to extensive hydrogen bonding.[3]

-

C=O Stretches (~1760 and ~1700 cm⁻¹): Two distinct C=O stretching bands are expected. The ester carbonyl stretch typically appears at a higher wavenumber (~1760 cm⁻¹) compared to the carboxylic acid carbonyl stretch (~1700 cm⁻¹), which is broadened and shifted to a lower frequency due to hydrogen bonding. The antisymmetric stretching of the C=O in acetate groups is often observed around 1732 cm⁻¹.[4][5]

-

C=C Stretch (~1600, ~1475 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will result in characteristic absorptions in this region.

-

C-O Stretch (~1200 cm⁻¹): A strong absorption band corresponding to the C-O stretching of the ester group is expected.

-

Aromatic C-H Bends (900-650 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring will produce characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

For 4-Acetoxyisophthalic Acid (Molecular Formula: C₁₀H₈O₆), the predicted molecular weight is 224.16 g/mol .

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 4-Acetoxyisophthalic Acid

| m/z | Predicted Fragment |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 182 | [M - C₂H₂O]⁺ |

| 165 | [M - C₂H₂O - OH]⁺ |

| 136 | [M - 2xCOOH]⁺ |

| 121 | [C₆H₄(OH)CO]⁺ |

| 43 | [CH₃CO]⁺ |

Disclaimer: The fragmentation pattern is predicted and can be influenced by the ionization technique used.

Causality Behind Predicted Fragmentation:

-

Molecular Ion Peak (m/z 224): The molecular ion peak corresponding to the intact molecule is expected to be observed.

-

Loss of Ketene (m/z 182): A common fragmentation pathway for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to form the corresponding phenol. This would result in a peak at m/z 182, corresponding to 4-hydroxyisophthalic acid.

-

Loss of a Hydroxyl Radical (m/z 165): Subsequent loss of a hydroxyl radical from the carboxylic acid group of the m/z 182 fragment is a plausible fragmentation step.

-

Loss of Carboxylic Acid Groups (m/z 136): The loss of both carboxylic acid groups (each 45 Da) from the molecular ion is a possible fragmentation pathway.

-

Acylium Ion (m/z 43): A prominent peak at m/z 43 is expected, corresponding to the stable acetyl cation ([CH₃CO]⁺). This is a characteristic fragment for acetate esters.[6][7]

Experimental Protocols

While the data presented is predictive, the following are standard protocols for acquiring the actual spectroscopic data for 4-Acetoxyisophthalic Acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Acetoxyisophthalic Acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Figure 2: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern.

Conclusion

The predicted spectroscopic data for 4-Acetoxyisophthalic Acid, based on the analysis of its structural components and related compounds, provides a valuable reference for researchers. The anticipated NMR, IR, and MS spectra exhibit characteristic features that can be used for the identification and structural confirmation of this compound. Experimental verification of this predicted data is a necessary next step for any research involving the synthesis or application of 4-Acetoxyisophthalic Acid. This guide serves as a foundational tool for designing and interpreting the spectroscopic characterization of this important molecule, thereby upholding the principles of scientific integrity and accuracy in research and development.

References

- GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns.

-

PubChem. 4-Hydroxyisophthalic acid. National Center for Biotechnology Information. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

- Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Journal of the American Chemical Society, 1977, 99(13), 4329-4335.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Proprep. What are the distinguishing features of the ethyl acetate IR spectrum, and how do they reflect its functional groups?. [Link]

-

NIST. Isophthalic acid. National Institute of Standards and Technology. [Link]

-

mzCloud. Isophthalic acid. [Link]

-

NIST. Isophthalic acid. National Institute of Standards and Technology. [Link]

-

ResearchGate. Vibrational Spectroscopic Study of Acetate Group. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Infrared spectrum of acetate group in case of acetic acid solution. [Link]

- Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 1957, 29(12), 1840-1842.

-

DrugFuture. 4-Hydroxyisophthalic Acid. [Link]

Sources

- 1. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Hydroxyisophthalic acid | C8H6O5 | CID 12490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Unseen Architect: A Technical Guide to the Potential Applications of 4-Acetoxyisophthalic Acid in Materials Science

Abstract

This technical guide delves into the latent potential of 4-Acetoxyisophthalic Acid as a versatile building block in modern materials science. While its direct applications are not as extensively documented as its parent compound, isophthalic acid, its unique trifunctionality—two carboxylic acid groups and a reactive acetoxy group—opens a design space for novel polymers and functional materials. By analyzing the well-established roles of isophthalic acid and its derivatives, this paper extrapolates and proposes the utility of 4-Acetoxyisophthalic Acid in the synthesis of high-performance polymers, the construction of advanced functional materials such as metal-organic frameworks (MOFs), and the formulation of specialty coatings and adhesives. This guide serves as a foundational resource for researchers and materials scientists, providing both theoretical grounding and practical, step-by-step methodologies for harnessing the potential of this promising, yet under-explored, molecule.

Introduction: Unveiling 4-Acetoxyisophthalic Acid

4-Acetoxyisophthalic Acid is an aromatic dicarboxylic acid, a derivative of isophthalic acid, characterized by the presence of an acetoxy group at the 4-position of the benzene ring.[1] This seemingly simple modification introduces a crucial reactive site, transforming the bifunctional isophthalic acid into a trifunctional monomer. The two carboxylic acid groups, located at the 1 and 3 positions, provide the classic backbone-forming capabilities for polyesters and polyamides. The acetoxy group, however, can serve multiple purposes: as a protecting group for a hydroxyl functionality, as a leaving group in polycondensation reactions, or as a site for post-polymerization modification.

The strategic placement of these functional groups on the aromatic ring imparts a unique combination of rigidity from the benzene core and reactivity from its substituents. This positions 4-Acetoxyisophthalic Acid as a candidate for creating materials with tailored properties, including enhanced thermal stability, improved solubility, and latent functionality for cross-linking or surface modification.

High-Performance Polymers: Beyond the Isophthalic Backbone

Isophthalic acid is a well-established monomer in the production of various polymers, including polyethylene terephthalate (PET) resins and unsaturated polyester resins (UPRs).[2][3][4][5] The introduction of an acetoxy group in 4-Acetoxyisophthalic Acid allows for the synthesis of polymers with advanced properties.

Modified Polyesters with Enhanced Functionality

The primary application of 4-Acetoxyisophthalic Acid in polymer science lies in the synthesis of modified polyesters. The acetoxy group can be hydrolyzed post-polymerization to reveal a hydroxyl group, which can then be used for further reactions.

Conceptual Application: Synthesis of a Hydroxyl-Functionalized Polyester for Advanced Coatings.

A polyester synthesized from 4-Acetoxyisophthalic Acid, a diol (e.g., ethylene glycol), and potentially another dicarboxylic acid (e.g., terephthalic acid) would initially be non-polar. After synthesis, the acetoxy groups along the polymer chain can be selectively hydrolyzed to hydroxyl groups. These hydroxyl groups can then serve as cross-linking sites with isocyanates or melamines to form durable, weather-resistant coatings with excellent adhesion.[4]

Experimental Protocol: Synthesis of a 4-Acetoxyisophthalic Acid-Based Polyester

Objective: To synthesize a linear polyester from 4-Acetoxyisophthalic Acid and ethylene glycol.

Materials:

-

4-Acetoxyisophthalic Acid

-

Ethylene glycol (excess)

-

Antimony(III) oxide (catalyst)

-

Acetic anhydride

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Acetylation (if starting from 4-hydroxyisophthalic acid): If 4-acetoxyisophthalic acid is not directly available, it can be synthesized by acetylating 4-hydroxyisophthalic acid with acetic anhydride.[6]

-

Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, charge 4-Acetoxyisophthalic Acid and an excess of ethylene glycol. Heat the mixture under a nitrogen blanket to initiate the esterification reaction, during which water is eliminated.

-

Polycondensation: Add a catalytic amount of antimony(III) oxide. Gradually increase the temperature and apply a vacuum to remove the excess ethylene glycol and drive the polymerization reaction forward. The viscosity of the mixture will increase as the polymer chain grows.

-

Isolation: Once the desired viscosity is achieved, cool the reactor and extrude the molten polymer. The resulting polyester can be pelletized for further processing.

Diagram: Polymerization of 4-Acetoxyisophthalic Acid with Ethylene Glycol

Caption: Polycondensation of 4-acetoxyisophthalic acid and ethylene glycol.

Advanced Functional Materials: The Role in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands.[7][8] Aromatic carboxylic acids are extensively used as organic linkers in MOF synthesis.[8] Isophthalic acid and its derivatives have been successfully employed to create MOFs with applications in gas storage, separation, and catalysis.[9][10]

Conceptual Application: 4-Acetoxyisophthalic Acid as a Post-Synthetically Modifiable MOF Ligand.

A MOF synthesized using 4-Acetoxyisophthalic Acid as the organic linker would possess pores decorated with acetoxy groups. These groups could be hydrolyzed to hydroxyl groups, which can then be used to graft other functional molecules, altering the MOF's properties for specific applications, such as selective gas capture or targeted drug delivery. The hydroxyl group could also chelate with other metal ions, creating heterometallic MOFs.

Experimental Protocol: Synthesis of a Zn-based MOF using 4-Acetoxyisophthalic Acid

Objective: To synthesize a metal-organic framework using 4-Acetoxyisophthalic Acid and Zinc Nitrate.

Materials:

-

4-Acetoxyisophthalic Acid

-

Zinc nitrate hexahydrate

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Solution Preparation: Dissolve 4-Acetoxyisophthalic Acid in DMF in a glass vial. In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

-

Mixing and Reaction: Combine the two solutions in a Teflon-lined autoclave.

-

Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-48 hours).

-

Isolation and Activation: After cooling to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials. The MOF can then be activated by heating under vacuum to remove the solvent molecules from the pores.

Diagram: MOF Synthesis from 4-Acetoxyisophthalic Acid and a Metal Node

Caption: Assembly of a MOF from organic linkers and metal nodes.

Specialty Coatings and Adhesives: Leveraging Latent Reactivity

The presence of the acetoxy group allows for the design of "smart" coatings and adhesives. For instance, a coating formulated with a 4-Acetoxyisophthalic Acid-based polymer could be cured in a two-stage process. An initial thermal cure could be followed by a secondary cure initiated by a specific trigger (e.g., UV light or a chemical agent) that cleaves the acetoxy group and enables further cross-linking.

Conceptual Application: A Two-Stage Curable Adhesive.

An adhesive formulation could be based on a low molecular weight polyester or polyamide containing 4-Acetoxyisophthalic Acid. The initial application and bonding would rely on the thermoplastic nature of the polymer. Subsequently, a controlled hydrolysis of the acetoxy groups to hydroxyls, followed by a reaction with a cross-linker, would create a thermoset adhesive with superior strength and thermal resistance.

Comparative Analysis and Future Outlook

The table below summarizes the potential advantages of using 4-Acetoxyisophthalic Acid compared to its parent compound, isophthalic acid, in various material applications.

| Feature | Isophthalic Acid | 4-Acetoxyisophthalic Acid | Potential Advantage of 4-Acetoxyisophthalic Acid |

| Functionality | Bifunctional (2x COOH) | Trifunctional (2x COOH, 1x OAc) | Enables post-polymerization modification and cross-linking. |

| Polymer Architecture | Linear or branched | Hyperbranched, functionalized | Potential for more complex and tailored polymer structures.[6] |

| Solubility | Generally low in common solvents | Potentially higher due to less symmetric structure | Improved processability of polymers. |

| Reactivity | Standard esterification/amidation | Additional reactivity at the acetoxy group | Allows for multi-stage curing and functionalization. |

The future of 4-Acetoxyisophthalic Acid in materials science is promising. Further research should focus on optimizing the synthesis of the monomer and exploring its polymerization with a wider range of co-monomers. Investigating the kinetics of the deacetylation reaction and its impact on material properties will be crucial for developing commercially viable applications. The exploration of its use in creating novel MOFs with tunable properties for catalysis and sensing also presents an exciting avenue for future research.[11][12][13]

Conclusion

4-Acetoxyisophthalic Acid, while not a household name in materials science, holds significant untapped potential. Its unique trifunctional nature provides a powerful tool for designing advanced polymers and functional materials. By leveraging the established chemistry of isophthalic acid and introducing the versatility of the acetoxy group, researchers can unlock new possibilities in high-performance coatings, smart adhesives, and functional porous materials. This guide has laid the groundwork for future exploration, providing both the conceptual framework and practical starting points for harnessing the capabilities of this promising molecule.

References

- National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.

- Wikipedia. (n.d.). Isophthalic acid.

- Scribd. (n.d.).

- Polyester Products for Isophthalic Acid (IPA). (n.d.).

- Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.

- Incorez. (n.d.). Isophthalic Acid – Enhance Resin Durability and Performance.

- Hopetopway. (2021).

- Finetech Industry Limited. (n.d.).

- Taylor & Francis. (n.d.). Isophthalic acid – Knowledge and References.

- Zhang, R., et al. (2013). Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). PubMed.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 4-Acetoxyisophthalic Acid CAS#: 5985-26-2.

- Royal Society of Chemistry. (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm.

- ResearchGate. (n.d.). (PDF)

- BenchChem. (n.d.).

- MDPI. (n.d.).

- ChemBK. (n.d.). 4-hydroxyisophthalic acid.

- Guidechem. (n.d.). 4-Hydroxyisophthalic acid 636-46-4 wiki.

- ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF.

- MDPI. (n.d.).

- MDPI. (n.d.). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.

- Google Patents. (n.d.). US3089905A - Process for the production of 4-hydroxyisophthalic acid.

- Royal Society of Chemistry. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.

- ResearchGate. (n.d.).

- MDPI. (2023). A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline.

- Semantic Scholar. (n.d.). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Metabolic engineering for the production of dicarboxylic acids and diamines.

- ResearchGate. (n.d.). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties.

- ResearchGate. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to 4-Hydroxyisophthalic Acid and Terephthalic Acid as Polymer Building Blocks.

Sources

- 1. 4-Acetoxyisophthalic Acid CAS#: 5985-26-2 [m.chemicalbook.com]

- 2. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Isophthalic Unsaturated Polyester Resin, IPA Coating [neolianda.com]

- 5. Isophthalic Acid – Enhance Resin Durability and Performance [penpet.com]

- 6. researchgate.net [researchgate.net]

- 7. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers | MDPI [mdpi.com]

- 9. Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

The Enigmatic Potential of 4-Acetoxyisophthalic Acid Derivatives: A Technical Guide to Unlocking Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the prospective biological activities of 4-acetoxyisophthalic acid and its derivatives. While direct empirical data on this specific class of compounds remains nascent, this document provides a comprehensive framework for their investigation, drawing upon the established bioactivities of the closely related 4-hydroxyisophthalic acid analogs and the well-documented influence of acetylation on phenolic compounds. We will explore the synthesis, potential antimicrobial, anti-inflammatory, and anticancer properties, and lay out detailed experimental protocols to empower researchers to unlock the therapeutic promise of these molecules.

Introduction: The Rationale for Investigating 4-Acetoxyisophthalic Acid Derivatives

The isophthalic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The parent compound, 4-hydroxyisophthalic acid, has been the subject of numerous studies, revealing its potential as an antioxidant, neuroprotective, and antiproliferative agent.[1] The introduction of an acetoxy group in place of the hydroxyl moiety at the 4-position presents an intriguing avenue for drug discovery. Acetylation is a common prodrug strategy employed to enhance the lipophilicity of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can significantly impact the compound's bioavailability and, consequently, its therapeutic efficacy.

This guide will provide a robust foundation for the exploration of 4-acetoxyisophthalic acid derivatives, hypothesizing their potential bioactivities based on the established profiles of their hydroxylated precursors and the known effects of acetylation on other phenolic compounds.

Synthetic Pathways: From Hydroxy to Acetoxy

The synthesis of 4-acetoxyisophthalic acid derivatives can be readily achieved through the acetylation of the corresponding 4-hydroxyisophthalic acid precursors. A standard and efficient method involves the use of acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

General Acetylation Protocol

-

Dissolution: Dissolve the 4-hydroxyisophthalic acid derivative in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

-

Reagent Addition: Add an excess of acetic anhydride to the solution, followed by a catalytic amount of concentrated sulfuric acid.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General synthetic scheme for the acetylation of 4-hydroxyisophthalic acid derivatives.

Prospective Biological Activities and Mechanistic Insights

Based on the known bioactivities of 4-hydroxyisophthalic acid and the influence of acetylation on phenolic compounds, we can project the following potential therapeutic applications for 4-acetoxyisophthalic acid derivatives.

Antimicrobial Activity: A New Generation of Infection Control?

Derivatives of 4-hydroxyisophthalic acid, particularly anilides, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2][3] The mechanism of action for phenolic acids against bacteria is often attributed to their ability to disrupt the cell membrane, inhibit extracellular enzymes, and interfere with microbial metabolism.[4][5]

Hypothesis: The increased lipophilicity of 4-acetoxyisophthalic acid derivatives may enhance their ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial potency.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the 4-acetoxyisophthalic acid derivatives to the surface of the agar.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Phenolic compounds are well-known for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as by modulating pro-inflammatory signaling pathways like NF-κB.[6][7] The acetylation of phenols can sometimes enhance their anti-inflammatory and antithrombotic activities.[8][9]

Hypothesis: 4-Acetoxyisophthalic acid derivatives may act as potent anti-inflammatory agents, potentially through the inhibition of COX enzymes and the suppression of pro-inflammatory cytokine production. The acetoxy group could serve as a bio-cleavable moiety, releasing the active hydroxyl form at the site of inflammation.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-